molecular formula C24H22N4O5S B11006103 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11006103
M. Wt: 478.5 g/mol
InChI Key: AQDJHBGFGVQOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic structure comprising an isoindoloquinazolinone core fused with a thiazole moiety via a butanamide linker. The isoindoloquinazolinone system is characterized by two methoxy groups at positions 9 and 10, two ketone groups at positions 5 and 11, and a dihydroisoindole ring. The compound’s synthesis likely involves multistep reactions, including cyclization and alkylation, as seen in similar quinazolinone-based syntheses .

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C24H22N4O5S/c1-32-17-10-9-15-19(20(17)33-2)23(31)28-16-7-4-3-6-14(16)22(30)27(21(15)28)12-5-8-18(29)26-24-25-11-13-34-24/h3-4,6-7,9-11,13,21H,5,8,12H2,1-2H3,(H,25,26,29)

InChI Key

AQDJHBGFGVQOIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NC=CS5)OC

Origin of Product

United States

Biological Activity

The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic molecule that belongs to the class of quinazolinone derivatives. Its intricate structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity based on diverse research findings.

Structural Characteristics

The compound features a unique isoindoloquinazolinone core combined with methoxy groups and a butanamide side chain. The molecular formula is C21H20N2O6C_{21}H_{20}N_{2}O_{6} with a molecular weight of approximately 489.5 g/mol. Its structural attributes allow for interactions with enzymes and receptors that are pivotal in various biological pathways.

Anticancer Activity

Research indicates that quinazolinone-based compounds exhibit significant anticancer properties. In particular:

  • Mechanism of Action : These compounds often target specific pathways involved in cell proliferation and apoptosis. For instance, hybrid compounds have demonstrated effectiveness against cancer cell lines such as MDA-MB-231, showcasing IC50 values ranging from 0.36 to 40.90 μM .
  • Case Study : A study synthesized benzenesulfonamide-linked quinazolinone hybrids which were screened for anticancer activity. Among these, certain derivatives showed promising results in inhibiting epidermal growth factor receptor (EGFR) activity .

Antibacterial Properties

The compound's structure may also confer antibacterial activity:

  • Inhibition of Bacterial Growth : Quinazolinone derivatives have been reported to exhibit antibacterial effects against various strains. The presence of thiazole in the side chain may enhance this activity due to its known interactions with bacterial enzymes .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Urease and COX Inhibition : Quinazolinone derivatives have been studied for their ability to inhibit urease and cyclooxygenase (COX) enzymes, which are relevant in treating conditions like gastric ulcers and inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial:

Structural Feature Biological Activity Impact
Methoxy GroupsEnhance solubility and bioavailability
Thiazole Side ChainPotentially increases antibacterial activity
Butanamide LinkageInfluences binding affinity to targets

Research indicates that modifications to the substituents on the quinazolinone core can significantly alter the biological efficacy of the compound .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require optimized conditions for high yield and purity. The synthetic pathways often incorporate various reagents and catalysts tailored to achieve the desired structural configuration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Core Structure Key Substituents Reported Activity
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide Isoindoloquinazolinone Furan-2-ylmethyl Not reported (PubChem entry)
1,2,4-Triazolo[3,4-a]isoindol-5-one (15) Isoindol-5-one Triazole Analgesic screening
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone Benzamide Synthetic intermediate
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolin-4(3H)-one Bromo, methyl, hydrazide Analgesic activity

Key Differences and Implications

Core Heterocycles: The isoindoloquinazolinone core in the target compound is more rigid and electron-rich compared to simpler quinazolin-4(3H)-one or isoindol-5-one systems. This rigidity may enhance binding affinity to hydrophobic enzyme pockets . Thiazole vs.

Substituent Effects: The methoxy groups at positions 9 and 10 in the target compound likely improve solubility compared to bromo-substituted analogs (e.g., compound 4 in ) . The butanamide linker provides flexibility, enabling better conformational adaptation to biological targets than shorter linkers in thiazolidinone derivatives .

Biological Activity: Quinazolin-4(3H)-one derivatives with hydrazide/hydrazone functionalities (e.g., compound 4) exhibit moderate analgesic activity, attributed to COX-2 inhibition . The target molecule’s thiazole group may enhance this effect due to its affinity for cysteine residues in enzymes. Triazolo-isoindol-5-one (compound 15) showed weaker activity, suggesting the isoindoloquinazolinone core in the target compound is pharmacologically superior .

Research Findings and Data

Physicochemical Properties (Inferred from Analogues)

Property Target Compound Quinazolin-4(3H)-one (4) Triazolo-isoindol-5-one (15)
Molecular Weight ~550 g/mol ~400 g/mol ~300 g/mol
LogP (Predicted) 2.8–3.5 3.0–3.8 1.5–2.0
Hydrogen Bond Acceptors 8 6 5
Rotatable Bonds 6 4 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.